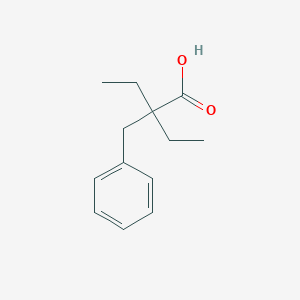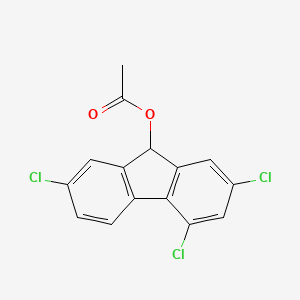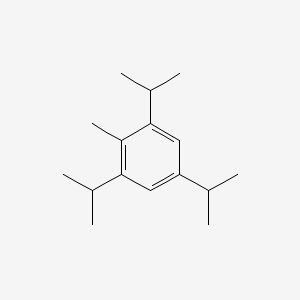
1,3,5-Triisopropyl-2-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Triisopropyl-2-methylbenzene is an organic compound with the molecular formula C16H26 and a molecular weight of 218.3776 g/mol . It is a derivative of benzene, where three isopropyl groups and one methyl group are attached to the benzene ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1,3,5-Triisopropyl-2-methylbenzene can be synthesized through several methods. One common approach involves the alkylation of benzene derivatives. For instance, 1,3,5-trichlorobenzene can be reacted with an alkyl Grignard reagent in the presence of a catalyst such as [1,3-bis(diphenylphosphino)propane]dichloronickel(II) in diethyl ether. The reaction mixture is refluxed overnight, resulting in the formation of 1,3,5-trialkylbenzenes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation processes. These processes use catalysts and controlled reaction conditions to ensure high yield and purity of the final product. The specific details of industrial methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
1,3,5-Triisopropyl-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst such as aluminum chloride (AlCl3) are commonly employed.
Major Products Formed
Oxidation: Depending on the conditions, products can include isopropyl alcohols, acetone, or carboxylic acids.
Reduction: The major products are simpler hydrocarbons like isopropylbenzene.
Substitution: Products vary based on the substituent introduced, such as brominated or nitrated derivatives.
科学的研究の応用
1,3,5-Triisopropyl-2-methylbenzene has several applications in scientific research and industry:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic uses.
作用機序
The mechanism of action of 1,3,5-Triisopropyl-2-methylbenzene depends on the specific reaction or application. In general, its effects are mediated through interactions with molecular targets such as enzymes or receptors. For example, in oxidation reactions, it interacts with oxidizing agents to form new products. The exact pathways and molecular targets can vary based on the specific context of its use.
類似化合物との比較
1,3,5-Triisopropyl-2-methylbenzene can be compared with other similar compounds such as:
1,3,5-Triisopropylbenzene: Lacks the methyl group at the 2-position.
1,3,5-Trimethylbenzene: Has three methyl groups instead of isopropyl groups.
1,3,5-Triethylbenzene: Contains ethyl groups instead of isopropyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties .
特性
CAS番号 |
6319-85-3 |
|---|---|
分子式 |
C16H26 |
分子量 |
218.38 g/mol |
IUPAC名 |
2-methyl-1,3,5-tri(propan-2-yl)benzene |
InChI |
InChI=1S/C16H26/c1-10(2)14-8-15(11(3)4)13(7)16(9-14)12(5)6/h8-12H,1-7H3 |
InChIキー |
CHVOYGXBBWPDEU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1C(C)C)C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



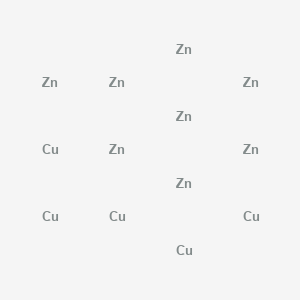

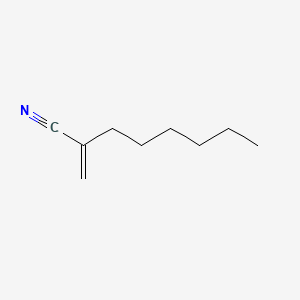
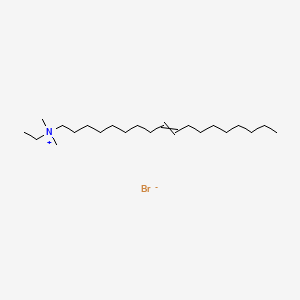
![(1R,2S,4S,8R,9S,12S,13S,16S,18S)-16-ethoxy-6-hydroxy-9,13-dimethyl-5,7-dioxa-6-borapentacyclo[10.8.0.02,9.04,8.013,18]icosane](/img/structure/B14726312.png)
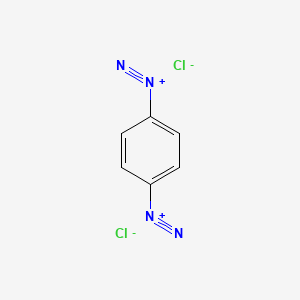
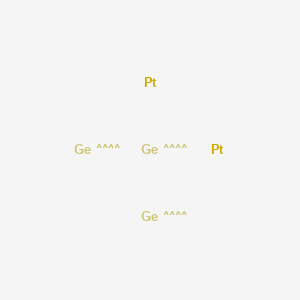

![Ethyl (2Z)-3-ethyl-2-({[2-(2-methylpiperidin-1-yl)-2-oxoethanesulfonyl]acetyl}imino)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B14726338.png)
